

# Application Notes: Surfactant Adsorption on Sandstone

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## Compound Focus: Neodol 25-3S

CAS No.: 12688-28-7

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The following notes outline the core principles and experimental considerations for understanding and measuring surfactant adsorption on sandstone substrates, a critical process in applications like enhanced oil recovery (EOR) [1].

**1. Fundamental Adsorption Mechanisms** The primary driving force for surfactant adsorption is the interaction between the surfactant molecules and the rock surface. The mechanism depends heavily on the surfactant type and the sandstone's surface charge, which is typically negative [1].

- **Electrostatic Attraction:** Cationic surfactants are strongly adsorbed via attraction to negatively charged sites on sandstone. Anionic surfactants may adsorb onto positively charged clay edges, while non-ionic surfactants primarily rely on hydrogen bonding [1].
- **Hydrophobic Interaction:** As surfactant concentration increases, the hydrophobic tails of already-adsorbed molecules associate to form surface aggregates like hemimicelles or bilayers, leading to a sharp rise in adsorption [1].
- **Impact of Salinity and Divalent Ions:** High salinity, particularly the presence of divalent cations like  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ , compresses the electrical double layer around the sandstone grains. This reduces electrostatic repulsion and can enhance adsorption through "ionic bridging," where divalent cations link anionic surfactant head groups to the negatively charged rock surface [2].

**2. Classical Adsorption Isotherm Models** Experimental adsorption data is fitted to mathematical models to quantify adsorption parameters and infer mechanisms. The table below summarizes the most relevant models.

Isotherm Model	Mathematical Form	Application & Interpretation
<p>  <b>Langmuir</b> [3] [1]  </p>	$\frac{x}{m} = \frac{bP}{1+aP} \text{ or } q_e = \frac{b \cdot q_{\max} \cdot C_e}{1 + b \cdot C_e}$	<p>  • Assumes <b>monolayer</b> adsorption on a homogeneous surface with identical sites. • <math>q_{\max}</math> represents the maximum monolayer adsorption capacity. • Well-suited for systems showing an L-shaped curve [1].  </p>
<p>  <b>Freundlich</b> [3] [4]  </p>	$\frac{x}{m} = k \cdot P^{1/n} \text{ or } \frac{x}{m} = k \cdot C^{1/n}$	<p>  • An empirical model for <b>heterogeneous</b> surfaces and <b>multilayer</b> adsorption. • <math>k</math> indicates adsorption capacity, and <math>1/n</math> the adsorption intensity. • A value of <math>1/n &lt; 1</math> indicates a normal, favorable adsorption [3].  </p>
<p>  <b>Temkin</b> [2]   (Model used in recent studies, explicit form not in sources)  </p>		<p>  • Accounts for adsorbate-adsorbate interactions. • Assumes that the heat of adsorption decreases linearly with coverage.     <b>Two-Step Theory</b> [1]   (Complex model based on mass-action laws)   • Describes adsorption as a two-step process: initial monomer attachment followed by aggregate (hemimicelle) formation via hydrophobic chain association. • This theory can generate L-, S-, and LS-shaped isotherms.  </p>

**3. Experimental Parameters Influencing Adsorption** Key factors that must be controlled and reported in any adsorption study include:

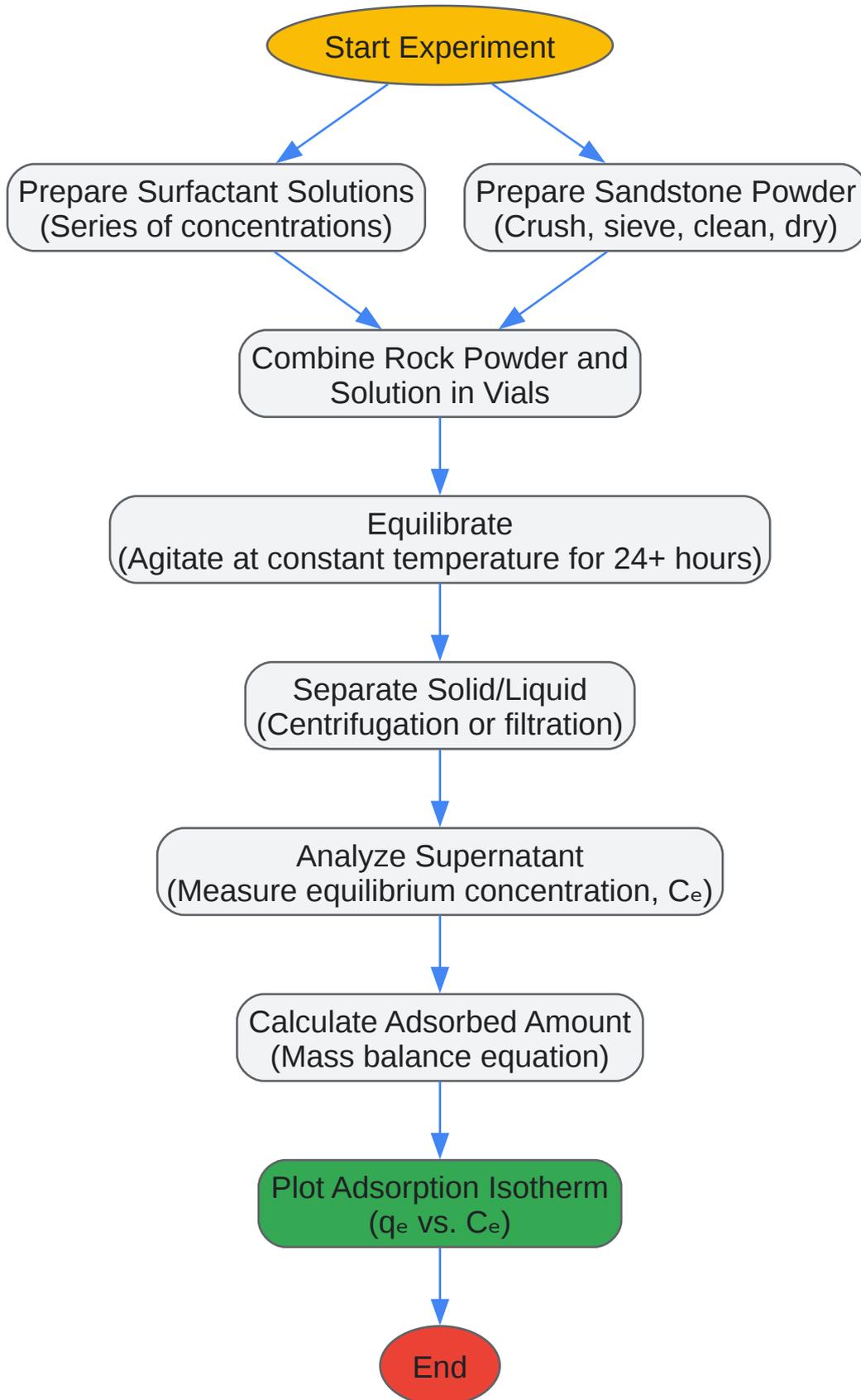
- **Surfactant Structure:** The head group charge (anionic, cationic, non-ionic, zwitterionic) and tail length/branching critically impact affinity for the rock surface [5].
- **Temperature:** Adsorption is typically an exothermic process, so its magnitude often decreases as temperature increases [4].
- **Salinity and Ionic Composition:** As noted, high salinity and divalent ions can significantly increase adsorption [2].
- **Rock Mineralogy:** The specific composition of the sandstone (e.g., quartz content, type and amount of clays) directly affects surface charge and available adsorption sites [2].

## Detailed Experimental Protocol

This protocol describes a static adsorption experiment to measure the adsorption isotherm of a surfactant on sandstone powder, based on recent experimental practices [6] [2].

### Workflow: Static Adsorption Experiment

## Static Adsorption Experiment Workflow



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## 1. Materials Preparation

- **Surfactant Solutions:** Prepare a series of stock solutions of **Neodol 25-3S** across a wide concentration range (e.g., from 100 mg/L to 10,000 mg/L) in the brine of interest [2]. Using a synthetic brine that mimics reservoir conditions (e.g., with NaCl, MgCl<sub>2</sub>, CaCl<sub>2</sub>) is crucial for relevant data [2].
- **Sandstone Preparation:** Use a homogeneous sandstone core sample. Crush it, sieve it to a consistent particle size (e.g., 50/60 mesh as used in one study [6]), and then clean it thoroughly using Soxhlet extraction (with toluene/methanol) to remove soluble organics. Dry the powder completely in an oven at 60-80°C before use [2].

## 2. Experimental Procedure

- **Weighing:** Accurately weigh a fixed mass of the prepared sandstone powder into a series of glass vials with airtight seals. A solid-to-liquid ratio of 1:8 has been used effectively [6].
- **Combining:** To each vial, add a known volume of a different surfactant stock solution, ensuring the entire concentration series is tested in duplicate or triplicate.
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker bath. Agitate them at the target reservoir temperature (e.g., 60°C or higher) for a sufficient time to reach equilibrium—typically 24 hours or more [2].
- **Separation:** After equilibration, centrifuge the vials at high speed to separate the solid powder from the liquid. Carefully collect the supernatant.
- **Analysis:** Measure the equilibrium surfactant concentration ( $C_e$ ) in the supernatant using a suitable analytical technique. This could be Total Organic Carbon (TOC) analysis, High-Performance Liquid Chromatography (HPLC), or by measuring the surface tension of the solution [2].

**3. Data Calculation** The amount of surfactant adsorbed per gram of sandstone ( $q_e$ ) is calculated using a mass balance equation:  $q_e \text{ (mg/g)} = (C_0 - C_e) * V / m$  Where:

- $C_0$  = Initial surfactant concentration (mg/L)
- $C_e$  = Equilibrium surfactant concentration (mg/L)
- $V$  = Volume of solution (L)
- $m$  = Mass of sandstone powder (g)

## 4. Isotherm Modeling

- **Plotting:** Create a graph of  $q_e$  (mg/g) versus  $C_e$  (mg/L).
- **Fitting:** Use non-linear regression analysis to fit the experimental data points to the Langmuir, Freundlich, and other isotherm models.

- **Evaluation:** Determine the best-fitting model by comparing statistical parameters like the coefficient of determination ( $R^2$ ). The model with the best fit provides insight into the adsorption mechanism and allows for the estimation of key parameters like the maximum adsorption capacity ( $q_{\max}$  from Langmuir model).

## Advanced Modeling & Technical Considerations

**Emerging Predictive Approaches** Beyond classical models, advanced computational methods are being developed. Physics-Informed Neural Networks (PINNs) can integrate molecular features of the surfactant (represented by COSMO-screened charge density), testing conditions, and solid properties into a single predictive model, offering a more universal tool for adsorption prediction [5].

### Technical Considerations for EOR

- **Reducing Adsorption:** For EOR applications, the high adsorption of surfactants is a major cost driver. Strategies to minimize it include using alkali to create a more negative rock surface (repelling anionic surfactants) or employing polymeric surfactants which can offer superior stability and different adsorption behavior [2].
- **Dynamic vs. Static Conditions:** This protocol describes a static batch test. Dynamic adsorption, performed by flowing surfactant solution through a sandstone core plug, provides data more representative of fluid flow in a reservoir, often showing that adsorption amount is inversely proportional to core permeability [6].

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